

4,4'-Methylenebis(2-methylaniline) CAS number 838-88-0 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4'-Methylenebis(2-methylaniline)

Cat. No.: B165641

[Get Quote](#)

An In-Depth Technical Guide to **4,4'-Methylenebis(2-methylaniline)** (CAS 838-88-0)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4,4'-Methylenebis(2-methylaniline)**, CAS Number 838-88-0, a primary aromatic amine of significant industrial interest. This document delves into the compound's core chemical and physical properties, established synthesis protocols, key applications, and critical toxicological data. Designed for researchers, scientists, and professionals in drug development and material science, this guide synthesizes technical data with practical insights, ensuring a thorough understanding of the molecule's characteristics and handling requirements.

Introduction and Core Identification

4,4'-Methylenebis(2-methylaniline), also known by synonyms such as 4,4'-Diamino-3,3'-dimethyldiphenylmethane and 4,4'-Methylene-di(o-toluidine), is a diarylmethane compound.^[1] ^[2]^[3]^[4]^[5]^[6] Its structure, featuring two o-toluidine units linked by a methylene bridge, makes it a valuable intermediate in polymer chemistry. It belongs to the family of primary aromatic amines (PAAs), a class of compounds known for their reactivity and, in some cases, their toxicological profiles.^[1]^[7] This guide aims to provide the foundational knowledge necessary for its safe and effective use in a research and development context.

```
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

// Define atom positions C1 [pos="0,1.5!", label=""]; C2 [pos="-1.2,0.75!", label=""]; C3 [pos="-1.2,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.2,-0.75!", label=""]; C6 [pos="1.2,0.75!", label=""]; C_Me1 [pos="-2.4,1.25!", label="CH3"]; N1 [pos="2.4,1.25!", label="NH2"]; CH2_bridge [pos="0,3!", label="CH2"]; C7 [pos="-1.2,3.75!", label=""]; C8 [pos="-2.4,4.5!", label=""]; C9 [pos="-2.4,6!", label=""]; C10 [pos="-1.2,6.75!", label=""]; C11 [pos="0,6!", label=""]; C12 [pos="0,4.5!", label=""]; C_Me2 [pos="-3.6,4!", label="CH3"]; N2 [pos="-3.6,6.5!", label="NH2"];

// Draw first benzene ring and substituents C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C2 -- C_Me1 [label=""]; C6 -- N1 [label=""];

// Draw second benzene ring and substituents C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C7 [label=""]; C8 -- C_Me2 [label=""]; C9 -- N2 [label=""];

// Draw methylene bridge C1 -- CH2_bridge [label=""]; CH2_bridge -- C7 [label=""];

// Invisible nodes for double bonds (for positioning) node [shape=point, width=0, height=0]; db1 [pos="-0.6, -1.125!"]; db2 [pos="0.6, 1.125!"]; db3 [pos="1.2, 0!"]; db4 [pos="-1.8, 5.25!"]; db5 [pos="-0.6, 6.375!"]; db6 [pos="-0.6, 4.125!"];

// Draw double bonds C3 -- db1 [dir=none, style=bold]; db1 -- C4 [dir=none, style=bold]; C5 -- C4 [dir=none, style=bold]; C1 -- db2 [dir=none, style=bold]; db2 -- C6 [dir=none, style=bold]; C5 -- C6 [dir=none, style=bold];

C8 -- C9 [dir=none, style=bold]; C10 -- C11 [dir=none, style=bold]; C12 -- C7 [dir=none, style=bold]; } }
```

Caption: Chemical Structure of **4,4'-Methylenebis(2-methylaniline)**.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is paramount for its application in experimental design, ensuring predictable behavior under various conditions. The properties of **4,4'-Methylenebis(2-methylaniline)** are summarized below.

Property	Value	Source(s)
CAS Number	838-88-0	[2][3][8]
Molecular Formula	C ₁₅ H ₁₈ N ₂	[2][3][4]
Molecular Weight	226.32 g/mol	[2][3][5][8]
Appearance	White to yellow solid/powder	[1][2][7]
Melting Point	155-157 °C	[8]
Boiling Point	230-235 °C at 5.3 hPa	[8]
Solubility	Insoluble in water (0.016 g/L at 23.7°C). Soluble in Chloroform and Methanol (Slightly).	[1][8]
Vapor Pressure	1.8 hPa at 205.5 °C	[1]
LogP (Partition Coeff.)	3.43	[8]
EC Number	212-658-8	[3]
InChI Key	WECDUOXQLAIPQW-UHFFFAOYSA-N	[3][4]

Synthesis and Manufacturing

The industrial synthesis of methylene-bis-anilines, including **4,4'-Methylenebis(2-methylaniline)**, is typically achieved through the acid-catalyzed condensation of an aniline derivative with formaldehyde.[9][10] This electrophilic aromatic substitution reaction is a well-established method for creating the methylene bridge between two aromatic rings.

Representative Synthesis Protocol

The following protocol is a representative procedure based on the known chemistry for synthesizing similar aromatic amines.[10][11][12] It is intended for illustrative purposes and

must be adapted and optimized under controlled laboratory conditions by qualified personnel.

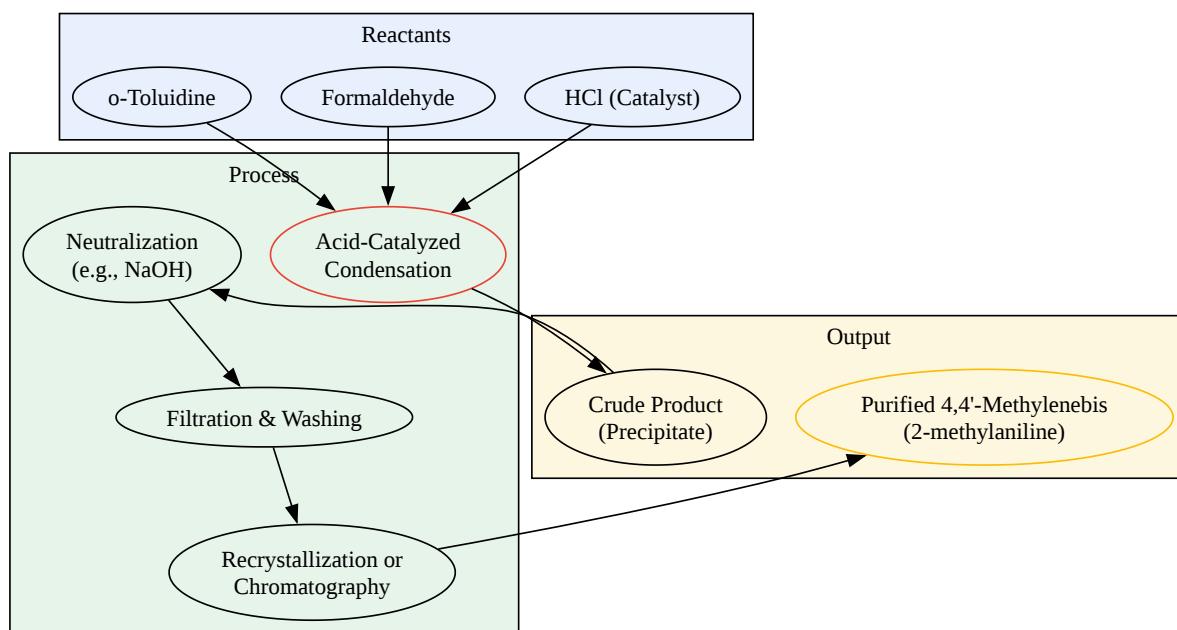
Step 1: Reaction Setup

- In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve o-toluidine (2 moles) in an aqueous solution of hydrochloric acid. The use of an acid catalyst is critical for activating the formaldehyde and facilitating the electrophilic attack on the electron-rich aniline ring.

Step 2: Formaldehyde Addition

- While stirring the acidic aniline solution, slowly add an aqueous solution of formaldehyde (approximately 1 mole). The reaction is exothermic; therefore, the addition rate should be controlled to maintain the reaction temperature within a safe and optimal range, typically below 90-100°C.

Step 3: Reaction and Curing


- After the addition is complete, heat the mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. This "curing" step drives the formation of the final diamine product from intermediate species.

Step 4: Neutralization and Isolation

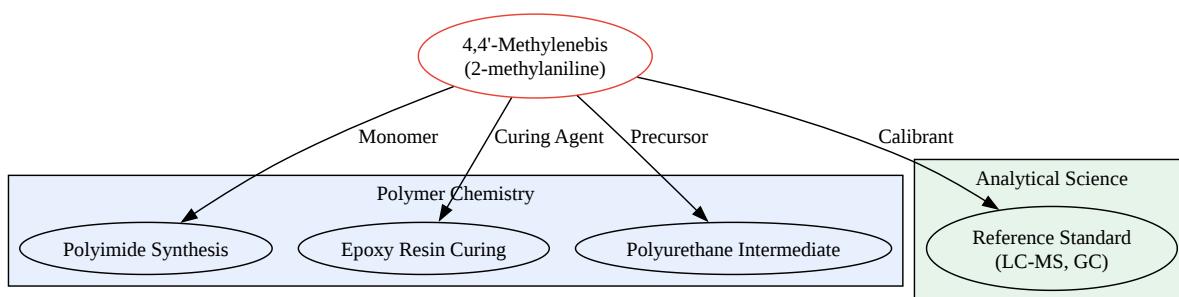
- Cool the reaction mixture. Slowly add a base, such as an aqueous sodium hydroxide solution, to neutralize the hydrochloric acid and precipitate the free amine product. The pH should be carefully monitored to ensure complete neutralization.

Step 5: Purification

- The precipitated solid product is collected by filtration and washed thoroughly with water to remove inorganic salts and other water-soluble impurities.
- For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or toluene, or purified via column chromatography.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4,4'-Methylenebis(2-methylaniline)**.


Industrial and Research Applications

4,4'-Methylenebis(2-methylaniline) serves as a critical building block and intermediate in several areas, primarily driven by its difunctional amine nature.

- **Polymer Synthesis:** The compound is a monomer used in the preparation of high-performance polymers such as polyimides and epoxy resins.[1][7] Its rigid structure and two reactive amine groups allow it to act as a cross-linking or chain-extending agent, imparting enhanced thermal stability and mechanical strength to the final polymer.[13][14] The amine

groups readily react with epoxides, dianhydrides, or isocyanates to form durable thermoset plastics.[9]

- Curing Agent: In epoxy resin systems, it functions as a curing agent (or hardener). The primary amine groups open the epoxide rings, leading to a cross-linked, three-dimensional polymer network with high durability and chemical resistance.[13][14]
- Analytical Standard: Due to its relevance as a potential migrant from food packaging materials and its presence in certain industrial environments, highly purified **4,4'-Methylenebis(2-methylaniline)** is used as a reference standard for developing and validating analytical methods.[1][3][7] This is crucial for regulatory compliance and safety assessments.

[Click to download full resolution via product page](#)

Caption: Key application areas for **4,4'-Methylenebis(2-methylaniline)**.

Analytical Methodologies

The detection and quantification of **4,4'-Methylenebis(2-methylaniline)** are essential for quality control, environmental monitoring, and toxicological studies. Given its classification as a primary aromatic amine, sensitive methods are required.

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for analyzing this compound.[15][16] Reversed-phase columns are typically used for separation.
- Gas Chromatography (GC): GC is also a suitable technique, though derivatization of the polar amine groups may be necessary to improve peak shape and prevent tailing.[15] GC coupled with mass spectrometry (GC-MS) provides high specificity and sensitivity for identification.[17]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method used for trace-level detection, particularly in complex matrices like food packaging extracts or biological samples.[1][7][15]

Toxicology and Safety Profile

As a primary aromatic amine, **4,4'-Methylenebis(2-methylaniline)** requires careful handling due to its potential health hazards.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **4,4'-Methylenebis(2-methylaniline)** as Group 2B, possibly carcinogenic to humans.[5][18] This classification is based on sufficient evidence of carcinogenicity in animals.[18] Studies in rats and dogs showed that oral administration induced hepatocellular carcinomas.[18] While evidence in humans is inadequate, an epidemiological study of dyestuff workers exposed to precursors including this compound showed a significant excess of bladder cancer deaths.[18]

Hazard Identification

The compound is associated with the following GHS hazard classifications:

- H302: Harmful if swallowed.[5][8]
- H317: May cause an allergic skin reaction.[5][8]
- H350 / H351: May cause cancer or is suspected of causing cancer.[5][8][19]
- H411 / H410: Toxic or very toxic to aquatic life with long-lasting effects.[5][8][19]

Safe Handling Protocol

Due to its toxicological profile, stringent safety measures are mandatory when handling this compound.

1. Engineering Controls:

- Work must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[20]
- Use non-sparking tools and prevent the buildup of electrostatic charge.[20]

2. Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles or a face shield.[20]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber), which must be inspected before use.[20]
- Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[20]
- Respiratory Protection: If dust is generated, a P3 (EN 143) respirator cartridge or equivalent is required.

3. First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[20][21]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[20][21]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[20]
- Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[20][21]

4. Disposal:

- This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[\[1\]](#) Avoid release to the environment.[\[1\]](#)

References

- 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987). (1998-03-03). IPCS INCHEM.
- 4,4'-Methylenebis(2,6-diethylaniline). Chem-Impex.
- **4,4'-Methylenebis(2-methylaniline)**. Fluorochem.
- Chemical Safety Data Sheet MSDS / SDS - 4,4'-Methylenebis(2-ethyl-6-methylaniline). (2025-07-19). ChemicalBook.
- 838-88-0 | CAS D
- 3,3'-Dimethyl-4,4'-diaminodiphenylmethane CAS # 838-88-0. AccuStandard.
- **4,4'-Methylenebis(2-methylaniline)**. CymitQuimica.
- Exploring the Applications of 4,4'-Methylenebis(2-ethyl-6-methylaniline)
- 4,4'-Methylene-bis(2-methylaniline) analytical standard 838-88-0. Sigma-Aldrich.
- 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | 838-88-0. (2025-12-31). ChemicalBook.
- ANALYTICAL METHODS.
- CAS 838-88-0: 4,4'-Diamino-3,3'-dimethyldiphenylmethane. CymitQuimica.
- 4,4'-Methylenebis(2-ethyl-6-methylaniline). (2023-08-15). Smolecule.
- Safety d
- 4,4'-Diamino-3,3'-dimethyldiphenylmethane. PubChem.
- 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis. Analytice.
- Material Safety Data Sheet - 4,4'-Methylene-Bis-(2,6-Diethylaniline), 99%. Cole-Parmer.
- Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline.
- Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline).
- 4,4'-Methylene-bis(2-methylaniline) analytical standard 838-88-0. Sigma-Aldrich.
- 4,4'-METHYLENEBIS(2-CHLOROANILINE) 1. Exposure Data.
- 4,4'-Methylenebis(2-isopropyl-6-methylaniline). PubChem.
- Synthesis and crystal structures of 4,4'-methylenebis(2,6-diethylaniline) and 4,4'-. NIH.
- Applications of 4,4'-Methylenedianiline. (2019-11-22). ChemicalBook.
- Product information, 4,4'-Methylenebis[2-methylaniline]. P&S Chemicals.
- 4,4'-Methylenebis(N-methylaniline). PubChem.
- US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).
- Toxicological Profile for 4,4'-Methylenebis(2-chloroaniline) (MBOCA). (2017-10-06).
- US4289906A - Chemical process for preparing methylene bis-anilines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 838-88-0 | CAS DataBase [m.chemicalbook.com]
- 2. 4,4'-Methylenebis(2-methylaniline) | CymitQuimica [cymitquimica.com]
- 3. 4,4'-Methylene-bis(2-methylaniline) analytical standard 838-88-0 [sigmaaldrich.com]
- 4. CAS 838-88-0: 4,4'-Diamino-3,3'-dimethyldiphenylmethane [cymitquimica.com]
- 5. 4,4'-Diamino-3,3'-dimethyldiphenylmethane | C15H18N2 | CID 13283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | 838-88-0 [chemicalbook.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Applications of 4,4'-Methylenedianiline_Chemicalbook [chemicalbook.com]
- 10. US3636117A - Process for making 4,4'-methylene bis(2-chloroaniline) - Google Patents [patents.google.com]
- 11. Synthesis and crystal structures of 4,4'-methylenebis(2,6-diethylaniline) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4289906A - Chemical process for preparing methylene bis-anilines - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. nbanno.com [nbanno.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. 4,4'-Methylenebis(2-isopropyl-6-methylaniline) - analysis - Analytice [analytice.com]
- 18. 4,4'-Methylene Bis(2-Methylaniline) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 19. bg.cpachem.com [bg.cpachem.com]

- 20. chemicalbook.com [chemicalbook.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [4,4'-Methylenebis(2-methylaniline) CAS number 838-88-0 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165641#4-4-methylenebis-2-methylaniline-cas-number-838-88-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com